![molecular formula C19H18ClN5O2 B2944688 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-21-2](/img/no-structure.png)

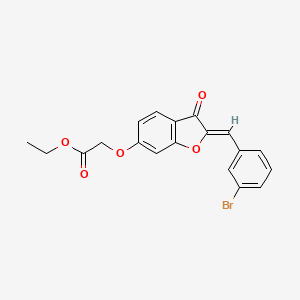

6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole derivatives are a class of compounds that have gained significant attention due to their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . They are characterized by an imidazole nucleus and carbonyl groups at positions 1 and 3 .

Synthesis Analysis

The synthesis process of imidazole derivatives is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the imidazole scaffold .Molecular Structure Analysis

Imidazole derivatives are aromatic compounds, characterized by an imidazole nucleus and carbonyl groups at positions 1 and 3 . They have a broad potential for use in chemical production and clinical medicine .Chemical Reactions Analysis

The overall transformation involved in the synthesis of imidazole derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique

Inhibition of Kinases

One of the notable applications of compounds related to 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is their use as inhibitors of specific kinases. For instance, compounds like imidazo[4,5-h]isoquinolin-7,9-dione have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a crucial enzyme in T-cell signaling. Structural modifications of such compounds have led to significant improvements in their inhibitory potency, suggesting potential therapeutic applications in conditions where kinase modulation is beneficial (Snow et al., 2002).

Synthesis of Purine Analogs

Compounds like 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione are also key precursors in the synthesis of various purine analogs. These purine analogs have wide-ranging applications, including in the development of new pharmaceuticals. The synthesis processes often involve reactions with other organic compounds to create diverse derivatives with potential biological activities (Alves, Proença, & Booth, 1994).

Development of Antitumor Agents

Additionally, derivatives of this compound class have been explored for their antitumor properties. For example, R115777, a farnesyl protein transferase inhibitor, has shown significant antitumor effects in vivo. Such compounds are a focus of ongoing research due to their potential in cancer therapy (Venet, End, & Angibaud, 2003).

Corrosion Inhibition

In a different application, certain imidazo[4,5-b]pyridine derivatives, which are structurally related, have been evaluated for their performance as corrosion inhibitors. Their effectiveness in protecting materials like mild steel in corrosive environments opens avenues for their use in industrial applications (Saady et al., 2021).

Hepatoprotective Activity

Another intriguing application is the investigation of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones for hepatoprotective activity. Such compounds, derived from similar chemical structures, have shown promising results in protecting liver cells, indicating potential use in treating liver diseases (Ram, Goel, Sarkhel, & Maulik, 2002).

Mécanisme D'action

While the specific mechanism of action for “6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is not available, imidazole derivatives in general have been shown to modulate various targets, including microtubules, tyrosine and serine-threonine kinases, histone deacetylases, p53-Murine Double Minute 2 (MDM2) protein, poly (ADP-ribose) polymerase (PARP), G-quadraplexes, and other targets .

Safety and Hazards

Orientations Futures

Imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of safe synthetic methodologies that efficiently access imidazole derivatives continues to generate much research interest in synthetic chemistry .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-chlorobenzaldehyde with 2,6-dimethyl-4-hydroxyaniline to form 2-chloro-N-(2,6-dimethyl-4-oxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide. This intermediate is then reacted with 2,3,7-trimethylguanine in the presence of acetic anhydride to form the desired product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2,6-dimethyl-4-hydroxyaniline", "2,3,7-trimethylguanine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2,6-dimethyl-4-hydroxyaniline in the presence of a base such as potassium carbonate to form 2-chloro-N-(2,6-dimethyl-4-oxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide.", "Step 2: Reaction of 2-chloro-N-(2,6-dimethyl-4-oxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide with 2,3,7-trimethylguanine in the presence of acetic anhydride and a base such as triethylamine to form the desired product, 6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |

Numéro CAS |

878719-21-2 |

Nom du produit |

6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Formule moléculaire |

C19H18ClN5O2 |

Poids moléculaire |

383.84 |

Nom IUPAC |

6-(2-chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C19H18ClN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h5-9H,1,10H2,2-4H3 |

Clé InChI |

GIDFYMXPBASPBK-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC=C)C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

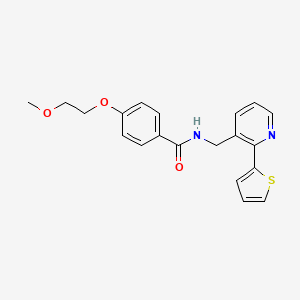

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

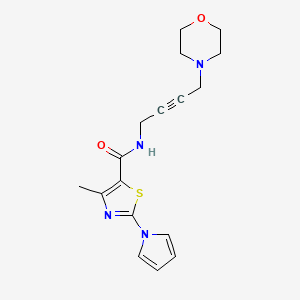

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)

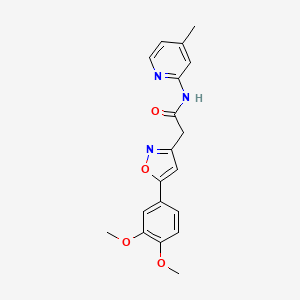

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)

![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2944627.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)